

Technical Whitepaper: Crystal Structure of a C15H26O7Tm Complex Analogue

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Compound of Interest		
Compound Name:	C15H26O7Tm	
Cat. No.:	B15146197	Get Quote

Disclaimer: A thorough search of the scientific literature and crystallographic databases did not yield any results for a complex with the precise formula **C15H26O7Tm**. This suggests that the crystal structure for this specific compound has not been determined or publicly reported. To fulfill the request for an in-depth technical guide, this document presents a detailed analysis of a closely related and well-characterized analogue: Tris(acetylacetonato)thulium(III) dihydrate, [Tm(acac)3(H2O)2]. This complex features a thulium metal center and organic ligands composed of carbon, hydrogen, and oxygen, making it a relevant and illustrative example for researchers, scientists, and drug development professionals. The data and protocols presented herein are based on the published crystal structure of this analogue.

Abstract

The precise three-dimensional arrangement of atoms within a metal-organic complex is fundamental to understanding its chemical, physical, and biological properties. This technical guide provides a comprehensive overview of the crystal structure and crystallographic analysis of Tris(acetylacetonato)thulium(III) dihydrate, [Tm(C5H7O2)3(H2O)2], a representative thulium complex. This document details the experimental procedures for its synthesis and single-crystal X-ray diffraction analysis, presents the complete crystallographic data in a structured format, and illustrates the experimental workflow. This guide is intended to serve as a robust template and reference for the crystallographic study of lanthanide-based coordination complexes.

Data Presentation: Crystallographic Summary





The crystal structure of the title compound was determined by single-crystal X-ray diffraction. The complex crystallizes in the triclinic space group P-1. The thulium(III) ion is eight-coordinate, bonded to six oxygen atoms from three bidentate acetylacetonate (acac) ligands and two oxygen atoms from two water molecules. The coordination geometry around the Tm(III) center can be described as a distorted square antiprism. All quantitative data from the structure determination are summarized below.

Table 1: Crystal Data and Structure Refinement Details



Parameter	Value
Empirical Formula	C15H25O8Tm
Formula Weight	520.30 g/mol
Temperature	100(2) K
Wavelength	0.71073 Å (Mo Kα)
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	8.438(3) Å
b	11.169(4) Å
С	11.513(4) Å
α	99.186(11)°
β	106.663(11)°
У	99.648(11)°
Volume	993.4(6) Å ³
Z	2
Calculated Density	1.739 Mg/m³
Absorption Coefficient	4.098 mm ⁻¹
F(000)	516
Crystal Size	0.150 x 0.120 x 0.100 mm
Theta Range for Data	2.393 to 27.552°
Reflections Collected	9081
Independent Reflections	4554 [R(int) = 0.0430]
Final R indices [I>2σ(I)]	R1 = 0.0335, wR2 = 0.0691



R indices (all data) $R1 = 0.0426$, $wR2 = 0.0721$	
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Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)	Bond	Length (Å)
Tm1-O1	2.308(3)	Tm1-O5	2.298(3)
Tm1-O2	2.300(3)	Tm1-O6	2.302(3)
Tm1-O3	2.301(3)	Tm1-O7	2.378(3)
Tm1-O4	2.296(3)	Tm1-O8	2.385(3)

(Note: O1-O6 are from acetylacetonate ligands; O7-O8 are from water ligands.)

Experimental Protocols

The methodologies provided below are representative of the synthesis and structural analysis of lanthanide acetylacetonate complexes.

Synthesis and Crystallization

- Preparation of Thulium(III) Hydroxide: An aqueous solution of Thulium(III) chloride (TmCl3) is treated with a stoichiometric amount of an aqueous sodium hydroxide (NaOH) solution with vigorous stirring. The resulting white precipitate of Thulium(III) hydroxide (Tm(OH)3) is isolated by filtration, washed repeatedly with deionized water until the washings are free of chloride ions, and then washed with ethanol.
- Synthesis of [Tm(acac)3(H2O)2]: The freshly prepared, moist Tm(OH)3 is suspended in a
 1:1 mixture of ethanol and water. A threefold molar excess of acetylacetone (Hacac) is added
 to the suspension. The reaction mixture is stirred and heated at 60-70 °C for approximately
 2-3 hours. During this time, the white precipitate dissolves, and a clear solution is formed.
- Crystallization: The resulting solution is filtered while hot to remove any unreacted solid. The
 clear filtrate is then allowed to cool slowly to room temperature. Single crystals suitable for Xray diffraction are obtained by slow evaporation of the solvent over several days. The
 crystals are isolated by filtration and dried in air.



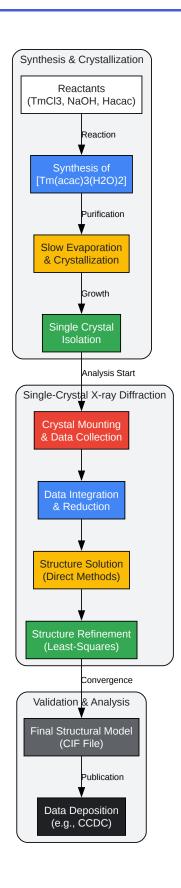
Single-Crystal X-ray Diffraction

- Crystal Mounting: A suitable single crystal of [Tm(acac)3(H2O)2] was selected and mounted on a MiTeGen MicroMount™ using Paratone-N oil.
- Data Collection: The crystal was placed on a Bruker APEX-II CCD area detector diffractometer. Data collection was performed at a controlled temperature of 100 K to minimize thermal vibrations. The diffractometer was equipped with a graphite-monochromated Mo K α radiation source (λ = 0.71073 Å). A series of ω and ϕ scans were performed to collect a full sphere of diffraction data.
- Data Processing: The collected diffraction frames were processed using the Bruker SAINT software package for integration of the reflection intensities. A multi-scan absorption correction was applied using the SADABS program.
- Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXT software package. The structure was then refined by full-matrix least-squares on F² using the SHELXL software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms on the acetylacetonate ligands were placed in calculated positions and refined using a riding model. Hydrogen atoms of the coordinated water molecules were located from the difference Fourier map and were refined with distance restraints.

Visualization

The logical flow from the synthesis of the complex to the final validation of its crystal structure is a critical pathway in materials characterization. The following diagram illustrates this general experimental workflow.





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Caption: Experimental workflow for crystal structure determination.







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